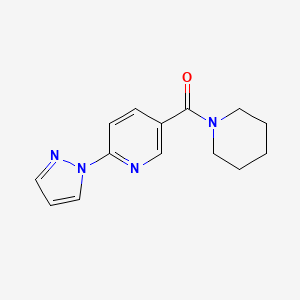
Diethyl1,3-Acetonedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless to pale yellow liquid that is slightly soluble in chloroform and ethyl acetate . This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 1,3-acetonedicarboxylate can be synthesized through the esterification of 1,3-acetonedicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, diethyl 1,3-acetonedicarboxylate is produced on a larger scale using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1,3-acetonedicarboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl azides in the presence of sodium ethoxide to form 1,2,3-triazole derivatives.
Michael Addition: It participates in Michael addition reactions with electron-deficient alkenes.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and quinolines.
Common Reagents and Conditions
Common reagents used in reactions with diethyl 1,3-acetonedicarboxylate include sodium ethoxide, N,N-dimethylformamide dimethyl acetal (DMFDMA), and various bases such as DMAP (4-dimethylaminopyridine) . Reaction conditions often involve heating and the use of solvents like ethanol.
Major Products Formed
The major products formed from reactions with diethyl 1,3-acetonedicarboxylate include:
1,2,3-Triazoles: Formed through condensation with aryl azides.
Fluorenone-Fused Coumarins: Synthesized via base-catalyzed reactions with 2-hydroxybenzylidene indenediones.
Pyrazoles and Quinolines: Resulting from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,3-acetonedicarboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 1,3-acetonedicarboxylate involves its reactivity as a β-keto ester. It can undergo nucleophilic addition reactions due to the presence of the carbonyl groups, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and products formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 1,3-acetonedicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
1,3-Acetonedicarboxylic Acid: The parent acid form of diethyl 1,3-acetonedicarboxylate.
Ethyl Acetoacetate: Another β-keto ester with similar reactivity but different applications.
Uniqueness
Diethyl 1,3-acetonedicarboxylate is unique due to its ability to form a wide range of heterocyclic compounds and its versatility in various synthetic applications. Its reactivity and stability make it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
105-50-5 |
|---|---|
Molekularformel |
C12H13NO4S |
Molekulargewicht |
0 |
Synonyme |
1,3-Acetonedicarboxylicaciddiethylester~Diethyl3-oxoglutarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



